

Technical Support Center: Interleukin-35 (IL-35) Activation and Signaling

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Compound of Interest

Compound Name: MOP 35

Cat. No.: B1177889

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Disclaimer: The term "**MOP 35**" is not a standard designation in published scientific literature for a biological molecule. Based on the context of your request for information on activation procedures, signaling pathways, and experimental protocols for a scientific audience, this technical support center has been developed to address the topic of Interleukin-35 (IL-35), a heterodimeric cytokine composed of the p35 and Ebi3 subunits. It is plausible that "**MOP 35**" was a typographical error or a non-standard abbreviation.

This guide provides troubleshooting advice, frequently asked questions, and detailed experimental protocols for researchers working with IL-35.

Frequently Asked Questions (FAQs)

Q1: What is IL-35 and what is its primary function?

A1: Interleukin-35 (IL-35) is an immunosuppressive cytokine belonging to the IL-12 family. It is a heterodimer composed of the IL-12 α (p35) and Epstein-Barr virus-induced gene 3 (Ebi3) subunits.^{[1][2]} Its primary role is in immune suppression, including the inhibition of T-cell proliferation and the induction and expansion of a regulatory T-cell population known as IL-35-producing induced regulatory T cells (iT_{Tr}35).^{[3][4][5]}

Q2: What are the cellular sources of IL-35?

A2: IL-35 is predominantly produced by regulatory T cells (Tregs) and has also been shown to be secreted by regulatory B cells (Bregs).^{[2][6]} Unlike other IL-12 family members that are

mainly produced by antigen-presenting cells, IL-35's production is more restricted to regulatory immune cell populations.[7]

Q3: What are the receptors for IL-35?

A3: IL-35 signaling in T cells is mediated through a receptor complex composed of IL-12R β 2 and gp130.[5][8] IL-35 can signal through heterodimers of IL-12R β 2:gp130, as well as homodimers of IL-12R β 2:IL-12R β 2 and gp130:gp130.[3][5][9] In B cells, the receptor complex is thought to be composed of IL-12R β 2 and IL-27R α . [1][5]

Q4: What is the primary signaling pathway activated by IL-35?

A4: IL-35 signaling primarily activates the JAK-STAT pathway. In T cells, this involves the phosphorylation of STAT1 and STAT4.[1][3] In B cells, IL-35 engagement of its receptor leads to the phosphorylation of STAT1 and STAT3.[1][10] The activation of these STAT proteins leads to the transcription of target genes, including the subunits of IL-35 itself (p35 and Ebi3), creating a positive feedback loop.[3]

Troubleshooting Guide

Issue	Potential Cause	Recommended Solution
Low or no suppression of T-cell proliferation with recombinant IL-35 (rIL-35).	Inactive rIL-35 due to a low rate of active heterodimer formation during production. [8]	1. Verify the activity of the rIL-35 lot using a sensitive cell line or a well-established in vitro suppression assay. 2. Consider using a single-chain version of IL-35 where the p35 and Ebi3 subunits are linked, which may have improved stability and activity. 3. Ensure proper storage and handling of rIL-35 as per the manufacturer's instructions to avoid degradation. [11]
Inconsistent induction of iTr35 cells.	1. Suboptimal concentration of rIL-35. 2. Inappropriate T-cell stimulation conditions. 3. Presence of pro-inflammatory cytokines that may counteract IL-35 signaling.	1. Perform a dose-response experiment to determine the optimal concentration of rIL-35 for iTr35 induction. 2. Ensure robust T-cell activation using anti-CD3 and anti-CD28 antibodies. 3. Use highly purified naive T cells for the initial culture to minimize the influence of other cell types and cytokines.
Difficulty in detecting IL-35 production by cells.	1. Low levels of secreted IL-35. 2. IL-35 is rapidly consumed by responding cells. 3. Intracellular detection is hampered by inefficient protein transport.	1. For secreted IL-35, concentrate the cell culture supernatant before performing an ELISA. 2. For intracellular detection by flow cytometry, use a protein transport inhibitor like Brefeldin A or Monensin during the last few hours of cell stimulation. [12] 3. Use a sensitive ELISA kit specifically

validated for the detection of the p35/Ebi3 heterodimer.

Variability in STAT phosphorylation upon IL-35 stimulation.

1. Cell type-specific differences in receptor expression and signaling. 2. Timing of cell lysis after stimulation is not optimal. 3. Basal level of STAT phosphorylation in activated T cells.

1. Confirm the expression of IL-12R β 2 and gp130 on your target cells. 2. Perform a time-course experiment to identify the peak of STAT1 and STAT4 phosphorylation, which is often transient.[3] 3. Include appropriate controls, such as unstimulated cells and cells stimulated with other cytokines (e.g., IL-12 for pSTAT4, IFN- γ for pSTAT1), to validate your assay.[3]

Experimental Protocols

Protocol 1: In Vitro Generation of iTr35 Cells from Naïve T Cells

This protocol describes the induction of IL-35-producing regulatory T cells (iTr35) from a population of naive T cells.

Materials:

- Recombinant IL-35 (rIL-35)
- Purified naive CD4⁺ T cells (CD4⁺CD25⁻CD45RA⁺)
- T-cell activation reagents (e.g., anti-CD3 and anti-CD28 antibodies)
- Complete RPMI-1640 medium
- Recombinant IL-2

Procedure:

- Isolate naive CD4⁺ T cells from your source (e.g., human peripheral blood or mouse spleen) using a negative selection kit.
- Activate the naive T cells with plate-bound anti-CD3 (e.g., 1-5 µg/mL) and soluble anti-CD28 (e.g., 1-2 µg/mL) in complete RPMI-1640 medium supplemented with IL-2 (e.g., 20 U/mL).
- Add rIL-35 to the culture at a predetermined optimal concentration (a typical starting range is 10-100 ng/mL). Include a control culture without rIL-35.
- Culture the cells for 3-5 days.
- Assess the induction of iT_{reg} cells by measuring the expression of the IL-35 subunits, Ebi3 and Il12a (p35), by qPCR.^[4]
- To confirm the suppressive function of the generated iT_{reg} cells, co-culture them with freshly activated, CFSE-labeled naive T cells and measure the proliferation of the target T cells by flow cytometry.

Protocol 2: In Vitro T-Cell Suppression Assay

This protocol is for assessing the suppressive capacity of IL-35 or IL-35-producing cells on T-cell proliferation.

Materials:

- Responder T cells (e.g., purified CD4⁺ T cells), labeled with a proliferation dye such as CFSE.
- T-cell activation reagents (e.g., anti-CD3 and anti-CD28 antibodies).
- Suppressor cells (e.g., generated iT_{reg} cells) or recombinant IL-35.
- Complete RPMI-1640 medium.

Procedure:

- Label the responder T cells with CFSE according to the manufacturer's protocol.

- Activate the CFSE-labeled responder T cells with anti-CD3 and anti-CD28 antibodies.
- In a 96-well plate, co-culture the activated responder T cells with either:
 - Varying ratios of suppressor cells (e.g., 1:1, 1:2, 1:4 suppressor to responder).
 - Varying concentrations of recombinant IL-35.
- Include control wells with only activated responder T cells.
- Culture for 3-4 days.
- Analyze the proliferation of the responder T cells by measuring CFSE dilution using flow cytometry. A decrease in the percentage of divided cells indicates suppression.

Quantitative Data Summary

The following tables provide examples of how quantitative data from IL-35 experiments can be structured.

Table 1: Relative mRNA Expression of IL-35 Subunits in T Cells Following rIL-35 Treatment

Treatment	Relative Ebi3 mRNA Expression (Fold Change)	Relative Il12a (p35) mRNA Expression (Fold Change)
Control (no rIL-35)	1.0	1.0
rIL-35 (50 ng/mL)	8.5 ± 1.2	6.2 ± 0.9
Data are presented as mean ± SEM from three independent experiments.		

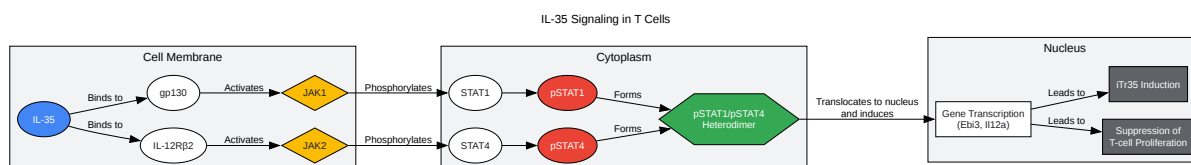
Table 2: Suppression of T-Cell Proliferation by iTr35 Cells

Suppressor:Responder Ratio	Percentage of Proliferated Responder T Cells
0:1 (Control)	92.5% \pm 3.1%
1:4	65.3% \pm 4.5%
1:2	41.8% \pm 3.8%
1:1	22.7% \pm 2.9%

Data are presented as mean \pm SEM from three independent experiments.

Visualizations

IL-35 Signaling Pathway in T Cells

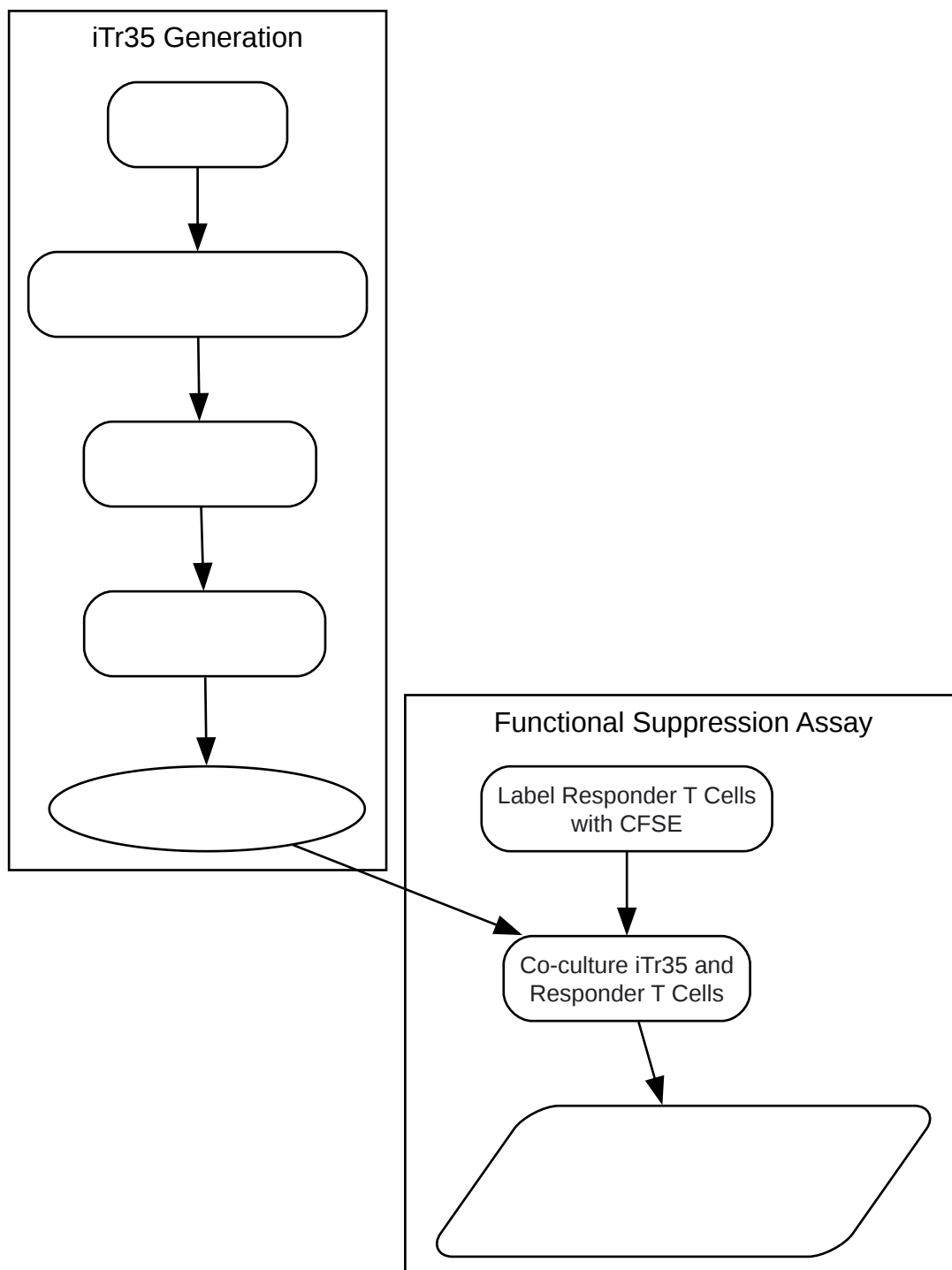


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Caption: IL-35 signaling cascade in T lymphocytes.

Experimental Workflow for iTr35 Generation and Functional Assay

iTr35 Generation and Functional Assay Workflow

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Caption: Workflow for generating and testing iTr35 cells.

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